1,2-Dilinoleoyl-3-olein

Description

Overview of Triacylglycerol Diversity and Significance in Biological Systems

Triacylglycerols (TAGs), commonly known as triglycerides, are a diverse class of lipids that serve as the primary form of energy storage in most eukaryotic organisms, including plants and animals. creative-proteomics.comvaia.com They are esters derived from a single glycerol (B35011) molecule and three fatty acids. creative-proteomics.com The diversity of TAGs stems from the various combinations of fatty acids that can be esterified to the glycerol backbone, leading to a vast array of distinct molecules with different physical and chemical properties. nih.gov

In biological systems, TAGs are fundamental for several reasons. They are the most energy-dense storage compounds, providing more than twice the energy per gram compared to carbohydrates and proteins. vaia.comyoutube.com This makes them an efficient way for organisms to store metabolic energy. vaia.com Beyond energy storage, TAGs also provide insulation, protect organs, and serve as a source of essential fatty acids that the body cannot synthesize on its own. creative-proteomics.com The specific composition of fatty acids in a TAG molecule influences its function and role in cellular metabolism. nih.gov

Contextualization of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol within Complex Lipid Mixtures

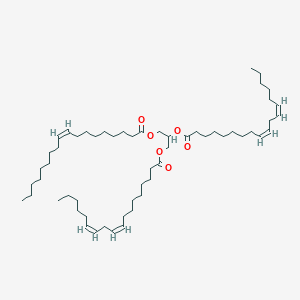

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a specific triacylglycerol where linoleic acid is attached at the sn-1 and sn-2 positions, and oleic acid is at the sn-3 position of the glycerol backbone. glpbio.com This particular TAG is found in various natural sources, including ostrich and emu oils, as well as in the fat body of male B. lapidarius bumblebees. glpbio.comcaymanchem.com It is also a component of sesame oil, where it is used as a reference standard for quality and purity analysis. smolecule.com

The study of individual TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is often challenging because they exist within complex mixtures of other lipids. tandfonline.com The separation and identification of specific TAG molecules from these mixtures require sophisticated analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). tandfonline.comnih.gov These methods allow researchers to determine the precise fatty acid composition and their positional distribution on the glycerol backbone, which is crucial for understanding the biological function and nutritional properties of fats and oils. tandfonline.com

Historical Perspectives on Diglyceride and Triacylglycerol Investigations

The study of fats and oils has a long history, with early research focusing on their basic chemical composition. In the 19th century, Michel Eugène Chevreul's work was pivotal in establishing that fats are composed of glycerol and fatty acids. escardio.org The first synthetic triglyceride, tributyrin, was created by Théophile-Jules Pelouze. issarice.com

Significant advancements in the 20th century, particularly the development of chromatographic and spectroscopic techniques, allowed for more detailed investigations into the structure of TAGs. aocs.org The discovery of lipases, enzymes that specifically hydrolyze fatty acids from the glycerol backbone, enabled researchers to determine the regiospecific distribution of fatty acids. aocs.orgnih.gov This led to a deeper understanding of how the position of fatty acids on the glycerol molecule affects its metabolic fate and biological function. The identification of key enzymes in the TAG synthesis pathway, such as diacylglycerol acyltransferase (DGAT), further illuminated the mechanisms of lipid metabolism. nih.govnih.gov These historical developments have laid the groundwork for current research on specific triacylglycerols like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and their roles in health and disease.

Chemical and Physical Properties

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a colorless oil at room temperature. scbt.com It is insoluble in water and has a melting point range of -14.5 to -13.2 °C. scbt.comcas.org

Table 1: Physicochemical Properties of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₀₀O₆ | cas.org |

| Molecular Weight | 881.40 g/mol | sigmaaldrich.com |

| CAS Number | 2190-21-8 | cas.org |

| Melting Point | -14.5 to -13.2 °C | cas.org |

| Density | 0.9281 g/cm³ at 20 °C | cas.org |

| Appearance | Colorless Oil | scbt.com |

| Solubility | Insoluble in water | scbt.com |

Synthesis and Analysis

The synthesis of specific triacylglycerols like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol can be achieved through several pathways. In many organisms, the primary route is the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate. nih.govlibretexts.org Alternatively, the monoacylglycerol pathway is significant in the intestines for the absorption of dietary fats. libretexts.org Laboratory synthesis often involves reacting glycerol with the desired fatty acids in the presence of a catalyst. issarice.com

The analysis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol within complex lipid mixtures is a significant challenge. tandfonline.com Modern analytical techniques are crucial for its identification and quantification.

Table 2: Analytical Techniques for Triacylglycerol Analysis

| Technique | Principle | Application in TAG Analysis | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and affinity for a stationary phase. | Separates TAGs based on their fatty acid composition and degree of unsaturation. tandfonline.com | tandfonline.com |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Used to determine the fatty acid composition of TAGs after hydrolysis and derivatization. smolecule.com | smolecule.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Provides detailed structural information, including the molecular weight and fragmentation patterns of TAGs, allowing for the identification of specific fatty acid combinations and their positions on the glycerol backbone. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Can be used to determine the distribution of fatty acids in the sn-2 position of triacyl-sn-glycerols. aocs.org | aocs.org |

Research Findings

Research has identified 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in various natural sources. Studies using advanced chromatographic and mass spectrometric methods have confirmed its presence in ostrich oil and the fat body of certain insects. glpbio.comcaymanchem.com

One area of research has explored the potential applications of this compound. For instance, a study demonstrated that a 3% (w/v) solution of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol can reduce the development of scald on 'Delicious' apples when applied after harvest. glpbio.comcaymanchem.com

Properties

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEBTVMJPTZDHO-WECKWCTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287930 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-21-8 | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilinoleoyl-3-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DILINOLEOYL-3-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Distribution, and Biosynthetic Pathways

Natural Abundance and Sources of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position of the glycerol (B35011) backbone caymanchem.com. Research has identified its presence in a variety of natural sources, spanning the animal and plant kingdoms.

This specific triacylglycerol has been identified as a component of lipids derived from animal sources. Notably, it is found in both ostrich oil and emu oil caymanchem.combiocompare.com. The characterization of TAGs in ostrich oil, for instance, was achieved through advanced analytical techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry caymanchem.comcaymanchem.com.

The distribution of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol extends to the insect world. Chromatographic analysis of the fat body of male Bombus lapidarius bumblebees has confirmed the presence of this compound caymanchem.combiocompare.comcaymanchem.com. The fat body in insects is a crucial organ for metabolism and the storage of energy reserves, primarily in the form of triacylglycerols.

In the plant kingdom, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol has been associated with Coix seed, also known as Job's tears. Studies investigating the active ingredients in crude and processed Coix seed have identified this compound sigmaaldrich.comsigmaaldrich.com. This research highlights its potential role in the biochemical properties of the plant extract sigmaaldrich.comsigmaaldrich.com.

Interactive Table 1: Natural Occurrence of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

| Kingdom | Source | Specific Location/Product |

| Animalia | Ostrich (Struthio camelus) | Oil |

| Animalia | Emu (Dromaius novaehollandiae) | Oil caymanchem.combiocompare.com |

| Animalia | Bumblebee (Bombus lapidarius) | Fat Body caymanchem.combiocompare.com |

| Plantae | Coix Seed (Coix lacryma-jobi) | Seed Extract sigmaaldrich.comsigmaaldrich.com |

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is intricately organized within the cell, with the primary site being the endoplasmic reticulum (ER) . The enzymes of the Kennedy pathway (GPAT, LPAT, PAP, and DGAT) are integral membrane proteins of the ER. This localization ensures an efficient channeling of intermediates through the pathway.

The final products of TAG synthesis, including 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, accumulate within the lipid bilayer of the ER. As their concentration increases, they coalesce to form nascent lipid droplets that bud off from the ER membrane into the cytoplasm. These lipid droplets, consisting of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins, serve as the primary sites for TAG storage in the cell.

The enzymes involved in TAG synthesis, including DGAT and PDAT, are not uniformly distributed throughout the ER but can be localized to specific subdomains, often in close proximity to forming lipid droplets. This spatial organization facilitates the efficient synthesis and packaging of TAGs into these storage organelles.

Conclusion

Lipase-Catalyzed Synthesis of Structured Triacylglycerols.

The synthesis of STAGs is a cornerstone of modern lipid biotechnology. Lipase-catalyzed reactions, such as acidolysis and interesterification, enable the modification of common oils and fats into high-value structured lipids. These biocatalytic strategies allow for the deliberate design of the triacylglycerol structure, changing the composition and positional distribution of fatty acids to achieve desired characteristics.

The synthesis of a precisely structured molecule like 1,2-dilinoleoyl-3-oleoyl-rac-glycerol hinges on the specificity of the enzymes used. The key to success lies in using sn-1,3-regiospecific lipases, which exclusively catalyze reactions at the outer (sn-1 and sn-3) positions of the glycerol (B35011) molecule, leaving the fatty acid at the central sn-2 position untouched. This regioselectivity is the most significant advantage of enzymatic methods over chemical synthesis.

Commonly used sn-1,3-specific lipases include those derived from Rhizomucor miehei and Rhizopus delemar. The synthesis can be approached in two main ways. The first is a one-step acidolysis or interesterification reaction, where an oil naturally rich in the desired sn-2 fatty acid is reacted with the fatty acids intended for the sn-1 and sn-3 positions. The second, often used to achieve higher purity, is a two-step process. This involves an initial alcoholysis of a triglyceride to produce a 2-monoacylglycerol (2-MG), which is then purified and subsequently esterified with the desired fatty acids at the sn-1 and sn-3 positions.

Achieving high yields and purity in STAG synthesis requires the meticulous optimization of several reaction parameters. The choice of enzyme, the molar ratio of substrates, and the reaction temperature are critical factors that significantly influence the outcome.

Enzyme Type : Different lipases exhibit varying efficiencies. Studies have shown that Novozyme 435 is highly effective for certain interesterification reactions. For the synthesis of ABA-type triglycerides, lipases from Rhizomucor miehei, Rhizopus delemar, and Rhizopus javanicus have proven to be the most effective.

Substrate Molar Ratios : The ratio between the acyl donors (fatty acids) and the glycerol backbone source is crucial. In a study on lipase-catalyzed acidolysis, increasing the substrate molar ratio of fatty acid to oil from 1:1 to 7:1 was found to slightly increase the incorporation of the fatty acid into the triglyceride structure. Another optimization study determined an optimal substrate ratio of 5 mol/mol for the incorporation of caproic acid into rapeseed oil.

Temperature : Temperature affects both the reaction rate and enzyme stability. Increasing the temperature from 40°C to 70°C was shown to increase the incorporation of caprylic acid by approximately 20%. However, an optimal temperature must be found to maximize the reaction rate without deactivating the enzyme. Optimized conditions in different studies have been reported at 50°C, 60°C, and 65°C depending on the specific substrates and enzymes used.

Other Factors : Water content and reaction time also play significant roles. Minimal water is necessary for enzyme activity, but excess water can promote undesirable side reactions. Reaction time must be sufficient to reach equilibrium or the desired level of incorporation; one study identified an optimal reaction time of 17 hours.

Below is an interactive table summarizing optimal conditions found in various studies for the synthesis of different structured triacylglycerols.

Table 1: Optimization of Reaction Conditions for Lipase-Catalyzed STAG Synthesis

| Parameter | Study 1: STs from Canola Oil | Study 2: STs with Caproic Acid | Study 3: SLCTs from Camellia Oil |

|---|---|---|---|

| Enzyme | Lipozyme IM (from R. miehei) | Lipozyme RM IM (from R. miehei) | Novozyme 435 |

| Temperature | 40-70 °C (70 °C showed higher yield) | 65 °C | 50 °C |

| Substrate Molar Ratio | 1:1 to 7:1 (acyl donor:oil) | 5 (acyl donor:oil) | 3:1 (FAMEs:triacetin) |

| System | Packed Bed Reactor | Solvent-Free Batch Reactor | Solvent-Free |

| Key Finding | Increased temperature and molar ratio enhanced product yield. | RSM identified optimal conditions for 55 mol % incorporation. | Novozyme 435 was more suitable than Lipozyme RM IM for this specific reaction. |

Modern biocatalytic processes increasingly favor solvent-free systems due to their economic and environmental benefits. In these setups, the substrates themselves serve as the reaction medium, reducing waste and simplifying downstream processing. The use of immobilized enzymes is a critical component of these systems. Immobilizing lipases, such as Lipozyme RM IM or Novozyme 435, onto a solid support enhances their stability and allows for easy separation from the reaction mixture and subsequent reuse. This approach has been successfully applied in various reactor types, including packed bed reactors and fluidized bed reactors, for the continuous production of STAGs. In some cases, operating in a solvent-free environment has been shown to be highly efficient, with studies demonstrating that the addition of a solvent like hexane (B92381) did not increase the reaction rate.

Investigation of Stereochemical Control in Enzymatic Reactions.

A significant challenge in the synthesis of specific STAGs is the prevention of acyl migration. This phenomenon involves the unwanted movement of fatty acyl groups between the sn-2 and the sn-1,3 positions of the glycerol backbone, which would lead to a loss of the desired, precisely defined structure. Achieving stringent stereochemical control is therefore paramount.

The control of water activity in the reaction medium is a key strategy to suppress acyl migration, as the presence of water is known to facilitate this undesirable reaction. The two-step synthesis method, which involves the formation and purification of a 2-monoacylglycerol intermediate, is particularly effective for

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for isolating 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol from complex lipid mixtures and for its quantification. The choice of technique depends on the specific analytical goal, such as profiling, isomer separation, or enantiomeric resolution.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the rapid and sensitive analysis of triacylglycerols. This technique offers high resolution and speed, making it suitable for complex samples.

A notable application of this technique was in the characterization of triacylglycerols in ostrich oil, where 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL) was successfully identified. The use of a non-aqueous reversed-phase UPLC system coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS) allowed for the efficient separation and identification of various TAGs. nih.gov

Key Research Findings:

Separation: The separation of TAGs, including OLL, was achieved on a C18 column using a gradient elution with acetonitrile and isopropanol. nih.gov

Identification: Positive atmospheric pressure chemical ionization (APCI) was used for mass spectrometric detection. The accurate mass measurements of the molecular ions and their fragment ions enabled the unambiguous identification of 24 different TAGs in ostrich oil. nih.gov The fragmentation pattern in MS/MS provides information on the fatty acid composition of the TAG. For instance, the loss of a fatty acid moiety as a neutral fragment from the protonated or ammoniated molecular ion is a characteristic fragmentation pathway.

Table 1: UPLC-Q-TOF-MS Parameters for the Analysis of Triacylglycerols in Ostrich Oil

| Parameter | Value |

| Chromatography System | Waters ACQUITY UPLC |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | Detailed gradient not specified, but involved a gradient of A and B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Mass Spectrometer | Waters Q-Tof Premier |

| Ionization Mode | Positive APCI |

| Corona Voltage | 3.5 kV |

| Cone Voltage | 35 V |

| Source Temperature | 120 °C |

| APCI Gas Temperature | 450 °C |

This table is based on the general parameters used for TAG analysis in ostrich oil as described by Zhou et al. (2013). nih.gov

High-temperature gas chromatography (HT-GC) is a well-established technique for the analysis of intact triacylglycerols. researchgate.nettandfonline.comnih.gov It separates TAGs based on their carbon number, which is the total number of carbon atoms in the fatty acid chains. While highly effective for separating TAGs with different carbon numbers, it is less effective at resolving isomers with the same carbon number but different fatty acid compositions.

For a compound like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (C57H100O6), with a carbon number of 57, HT-GC can be used for its quantification in samples where it is a major component and well-separated from other TAGs. The use of specialized capillary columns with stationary phases capable of withstanding high temperatures is crucial for this analysis. tandfonline.com

Typical HT-GC Conditions for TAG Analysis:

Column: A short, narrow-bore capillary column with a thin film of a thermally stable stationary phase (e.g., polysiloxane-based).

Carrier Gas: Hydrogen or helium.

Injection: Cool on-column or programmed temperature vaporization (PTV) injection to prevent discrimination of high-molecular-weight compounds.

Temperature Program: A temperature program that ramps up to high temperatures (e.g., up to 380 °C) is necessary to elute the high-boiling TAGs.

Detector: Flame ionization detector (FID) is commonly used for its robustness and linear response over a wide concentration range.

Supercritical fluid chromatography (SFC) is a powerful technique for the separation of lipids, including triacylglycerols. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic modifier. SFC offers advantages such as high efficiency, reduced analysis time, and lower organic solvent consumption compared to HPLC. researchgate.netdntb.gov.ua

SFC is particularly well-suited for the separation of TAG isomers, including regioisomers (e.g., OLL vs. OLO). The separation is influenced by both the polarity and the molecular shape of the analytes. When coupled with mass spectrometry, SFC-MS provides a highly selective and sensitive method for the characterization of complex TAG mixtures.

Key Aspects of SFC-MS for TAG Analysis:

Stationary Phases: A variety of stationary phases can be used, including silica, diol, and reversed-phase materials, to achieve different selectivities.

Modifiers: Polar solvents like methanol, ethanol, or acetonitrile are added to the CO2 mobile phase to increase its solvating power and modulate retention.

Detection: Mass spectrometry is the preferred detection method for its ability to provide structural information and aid in peak identification.

Recent studies have demonstrated the potential of SFC-MS for the detailed profiling of regioisomeric TAGs in edible oils. mdpi.com Although a specific application for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is not detailed, the technique is highly applicable for its separation from its isomers.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of triacylglycerols. springernature.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for TAG profiling, where separation is based on the partition number (PN), which is related to the chain length and the number of double bonds of the fatty acyl chains (PN = CN - 2 × DB, where CN is the carbon number and DB is the number of double bonds).

For 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (OLL), the fatty acid composition is two linoleic acids (18:2) and one oleic acid (18:1). Therefore, the carbon number (CN) is 54 (18+18+18) and the number of double bonds (DB) is 5 (2+2+1). This would result in a partition number that dictates its elution behavior relative to other TAGs in a sample.

Table 2: HPLC Parameters for Triacylglycerol Profiling in Natural Oils

| Parameter | Value |

| Chromatography System | Standard HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and a less polar solvent (e.g., isopropanol, dichloromethane) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

This table represents typical conditions for the HPLC analysis of triacylglycerols in oils. springernature.comresearchgate.net

Since 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a racemic mixture, the separation of its two enantiomers, sn-1,2-Dilinoleoyl-3-oleoyl-glycerol and sn-2,3-Dilinoleoyl-1-oleoyl-glycerol, requires the use of chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective in resolving TAG enantiomers. acs.orgnih.govaocs.orgupce.cz The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Research on Chiral Separation of TAGs:

Studies have shown that the resolution of TAG enantiomers on polysaccharide-based CSPs is influenced by the nature of the fatty acids, including their chain length and degree of unsaturation. acs.org

A study on the enantiomeric separation of asymmetric TAGs reported that 1,2-dioleoyl-3-linoleoyl-rac-glycerol, a compound structurally similar to OLL, was not resolved under the specific conditions used, which employed a cellulose tris-(3,5-dimethylphenylcarbamate) chiral selector. This suggests that the separation of enantiomers with very similar fatty acid compositions can be challenging. acs.org

The development of new chiral stationary phases and optimization of chromatographic conditions are ongoing areas of research to improve the resolution of complex TAG enantiomers.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, providing detailed information about its molecular structure, including the fatty acid composition and their positions on the glycerol (B35011) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the different types of protons present in the molecule. For 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, characteristic signals would be observed for the glycerol backbone protons, the olefinic protons of the double bonds in the fatty acid chains, the allylic protons adjacent to the double bonds, the methylene protons of the acyl chains, and the terminal methyl protons. nih.govresearchgate.net The integration of these signals can be used to determine the relative amounts of different types of fatty acids.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals are observed for the carbonyl carbons of the ester groups, the olefinic carbons, the glycerol carbons, and the various methylene and methyl carbons of the fatty acid chains. uc.ptnih.gov The chemical shifts of the carbonyl carbons can sometimes provide information about the position of the fatty acids on the glycerol backbone.

Mass Spectrometry (MS):

As discussed in the context of hyphenated techniques (UPLC-MS/MS, SFC-MS), mass spectrometry is a primary tool for determining the molecular weight and fatty acid composition of TAGs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The fragmentation of the molecular ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) results in the loss of individual fatty acid chains, allowing for their identification. The relative abundance of the fragment ions corresponding to the loss of fatty acids from the sn-1/3 positions versus the sn-2 position can provide information about the regiochemistry of the TAG, although this can be complex and may require reference standards. utupub.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of lipids. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized to elucidate the structure of triacylglycerols without the need for extensive sample preparation. uoc.grajol.info

¹H-NMR spectroscopy provides information on the different types of protons within the lipid molecule. The chemical shifts of these protons are influenced by their local electronic environment, allowing for the determination of fatty acid composition, including the degree of unsaturation. nih.govmdpi.com For instance, olefinic protons of double bonds, protons on the glycerol backbone, and protons on the terminal methyl groups of fatty acyl chains all resonate at distinct frequencies. mdpi.com

¹³C-NMR spectroscopy, while less sensitive due to the low natural abundance of the ¹³C isotope, offers detailed structural information, particularly regarding the positioning of fatty acids on the glycerol backbone (regiospecificity). ajol.infonih.gov The carbonyl carbons and olefinic carbons of the acyl chains show chemical shift variations depending on whether they are located at the central (sn-2) or outer (sn-1,3) positions of the glycerol moiety. mdpi.com Gated decoupled ¹³C-NMR can be used to determine the acyl composition and the positional distribution of fatty acids on the glycerol backbone. ajol.info

Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the complex assignment of signals in both ¹H and ¹³C spectra, confirming the structure and composition of complex lipid mixtures. uoc.gr

| Proton/Carbon Type | Typical ¹H-NMR Chemical Shift (ppm) | Typical ¹³C-NMR Chemical Shift (ppm) | Structural Information Provided |

|---|---|---|---|

| Glycerol CH₂ (sn-1,3) | ~4.15 - 4.30 | - | Glycerol backbone structure mdpi.com |

| Glycerol CH (sn-2) | ~5.26 | - | Glycerol backbone structure mdpi.com |

| Olefinic (=CH) | ~5.30 - 6.20 | ~124 - 134 | Degree of unsaturation mdpi.com |

| Carbonyl (C=O) | - | ~172 - 174 | Positional distribution of fatty acids (sn-1,3 vs. sn-2) ajol.infomdpi.com |

| Terminal Methyl (CH₃) | ~0.86 - 0.98 | - | Fatty acid chain termination mdpi.com |

Mass Spectrometry (MS) Techniques (e.g., Collision-Induced Dissociation Tandem MS) in Lipid Analysis

Mass spectrometry (MS) has become an indispensable tool for lipid identification and quantification due to its high sensitivity and specificity. nih.govresearchgate.net When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the detailed analysis of complex lipid mixtures. For triacylglycerols, tandem mass spectrometry (MS/MS) is particularly informative.

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a common MS/MS technique used to fragment selected precursor ions. wikipedia.orgthermofisher.com In this process, precursor ions (e.g., ammonium adducts of TAGs) are accelerated and collided with neutral gas molecules like argon or nitrogen. wikipedia.orglcms.cz This collision converts kinetic energy into internal energy, causing the precursor ion to fragment in a predictable manner. wikipedia.org

For triacylglycerols like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, a characteristic fragmentation pattern involves the neutral loss of one of the fatty acyl chains as a free fatty acid. nih.gov By analyzing the mass-to-charge ratio (m/z) of the resulting product ions, the composition of the fatty acids in the original TAG molecule can be determined. The relative abundance of these product ions can also provide clues about the position of the fatty acids on the glycerol backbone. nih.gov Higher-energy collisional dissociation (HCD) is another fragmentation technique that can be useful for structural elucidation and is not limited by the low mass cutoff often seen in resonant-excitation CID. wikipedia.orgmdpi.com

| Precursor Ion | Collision Process | Characteristic Product Ions | Information Gained |

|---|---|---|---|

| [M+NH₄]⁺ of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | Collision-Induced Dissociation (CID) | [M+NH₄ - Linoleic Acid]⁺ | Identification of Linoleic acid |

| [M+NH₄]⁺ of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | Collision-Induced Dissociation (CID) | [M+NH₄ - Oleic Acid]⁺ | Identification of Oleic acid |

Chemometric Approaches in Lipid Analysis

The large and complex datasets generated by modern analytical techniques like MS and NMR necessitate the use of advanced data analysis methods. Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data. nih.govresearchgate.net In lipidomics, chemometric approaches are essential for pattern recognition, biomarker discovery, and quantitative analysis. nih.govmaastrichtuniversity.nl

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are frequently used. nih.gov PCA can be used to visualize the variation within large datasets, identifying clustering or outliers among samples based on their lipid profiles. PLS is a regression method used to build predictive models, for example, to correlate spectral data with the concentration of specific lipids like triglycerides. nih.gov These approaches allow researchers to handle the complexity of lipidomic data and uncover subtle differences between sample groups that would not be apparent from simple inspection of the data. nih.govnih.gov

Application of Stable Isotope Labeling for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.govcreative-proteomics.com In lipid metabolism, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are incorporated into fatty acid precursors. ckisotopes.comnih.gov These labeled fatty acids are then administered to cells or organisms, and their incorporation into complex lipids like triacylglycerols is monitored over time using mass spectrometry. ckisotopes.comoup.com

This approach, known as Metabolic Flux Analysis (MFA), allows for the direct measurement of the rates of synthesis, degradation, and interconversion of lipids. creative-proteomics.comnih.gov By tracking the ¹³C-labeled fatty acids, researchers can determine how they are partitioned into different lipid pools, such as storage triglycerides or membrane phospholipids. nih.govoup.com This provides dynamic information about lipid metabolism that cannot be obtained from static concentration measurements alone. nih.govresearchgate.net For example, studies have used ¹³C-palmitate to trace its incorporation into triglycerides and other lipids in the liver. researchgate.net

| Experiment Phase | Action | Measurement | Insight Gained |

|---|---|---|---|

| Labeling ("Pulse") | Introduce ¹³C-labeled fatty acid precursor to the system | Monitor the appearance of ¹³C-labeled 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | Rate of de novo synthesis of the triglyceride |

| Chase | Replace labeled precursor with unlabeled precursor | Monitor the disappearance of ¹³C-labeled 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | Rate of turnover and degradation of the triglyceride |

Utilization of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol as an Analytical Reference Standard

The accuracy and reliability of any quantitative analysis depend on the use of high-purity reference standards. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is available as an analytical standard. sigmaaldrich.com These standards are compounds of known purity and concentration that are used to calibrate analytical instruments and validate analytical methods. nih.govnih.gov

In the analysis of fats and oils, a certified reference standard of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol allows for:

Accurate Identification: By comparing the retention time (in chromatography) and mass spectrum of an unknown peak to that of the standard, its identity can be confirmed. caymanchem.com

Precise Quantification: A calibration curve can be generated by analyzing the standard at several known concentrations. This curve is then used to determine the exact concentration of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in an unknown sample.

Quality Control: Reference standards are used in quality control procedures to ensure that analytical systems are performing correctly and that the results generated are accurate and reproducible. usp.org

The availability of specific triglyceride standards is crucial for applications in food science, clinical diagnostics, and metabolic research where precise quantification is required. caymanchem.com

Biological Roles and Molecular Mechanisms

Contribution to Fundamental Lipid Metabolism Research

As a well-defined triacylglycerol (TAG), 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is instrumental in advancing the understanding of lipid metabolism. It is classified as a biochemical assay reagent and a neutral glyceride, often produced synthetically for high-purity applications in research. sigmaaldrich.commedchemexpress.com Its presence has been identified in natural sources such as ostrich and emu oils, as well as in the fat body of male B. lapidarius bumblebees. caymanchem.combiomol.com

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol plays a significant role in the study of triacylglycerol composition and dynamics. Because it is a specific, known component of complex lipid mixtures, it is frequently used as a reference standard, particularly for the analysis of sesame oil. scbt.compharmaffiliates.com Researchers can use this standard to accurately identify and quantify its presence in natural fats and oils through analytical techniques like chromatography. smolecule.com

The study of such specific TAG isomers is crucial for understanding the diversity and function of the entire TAG pool within an organism. The Human Metabolome Database indicates that related triacylglycerols are involved in pathways such as "De Novo Triacylglycerol Biosynthesis," highlighting the fundamental nature of these molecules in cellular lipid storage and metabolism. nih.gov Research utilizing this compound helps to characterize the active ingredients in natural products, such as in studies of coix seed, providing insights into biochemical interactions within complex biological systems. sigmaaldrich.comsigmaaldrich.com

While specific studies detailing the cellular uptake and intracellular transport of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are not extensively documented, the general mechanisms for lipid absorption are well-established. The uptake of triacylglycerols from the extracellular environment is a complex process. It can involve non-specific adsorptive endocytosis, particularly for lipids that bind to proteins on the cell surface. nih.gov

The transport of lipids across the cell membrane is not a simple diffusion process but is mediated by transporters. mdpi.com For triacylglycerols, uptake often requires initial hydrolysis by extracellular lipases into fatty acids and monoacylglycerols, which are then transported into the cell and re-esterified to form TAGs. Alternatively, some cellular processes, such as macropinocytosis, involve the engulfing of extracellular fluid, which can be a pathway for the uptake of intact lipids. nih.govnih.gov The precise mechanism for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol likely involves a combination of these pathways, influenced by cell type and metabolic state.

Investigation of Cellular Signaling Pathways and Membrane Interactions

The fatty acid composition of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, rich in polyunsaturated linoleic acid and monounsaturated oleic acid, suggests it can influence cellular signaling and membrane properties. smolecule.com

Triacylglycerols are not typically direct signaling molecules in the way that diacylglycerols (DAG) are. However, the metabolic products of TAG hydrolysis can be potent modulators of signal transduction. The enzymatic breakdown of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol would release linoleic acid, oleic acid, and a mono- or di-glyceride backbone.

These components can influence signaling cascades. For instance, certain diglycerides are known to activate protein kinase C (PKC), a critical enzyme in many signaling pathways. nih.govnih.gov Furthermore, the released polyunsaturated fatty acids can serve as precursors for inflammatory mediators, thereby influencing cellular signaling related to inflammation. smolecule.com

As a lipid molecule, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and its related isomers are components of cellular membranes. nih.gov Research suggests that due to its specific fatty acid composition, it has the potential to alter the physical properties of cell membranes, such as their fluidity. smolecule.com Changes in membrane fluidity can, in turn, affect the function of membrane-bound enzymes and receptors, which are critical for receiving and transmitting cellular signals. smolecule.com The integration of this TAG into the lipid bilayer could influence the organization and function of membrane microdomains, which are essential for the clustering and operation of signaling proteins. nih.gov

Enzyme Activator and Substrate Properties in Lipid Biochemistry

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol serves as a valuable substrate for studying the activity and specificity of lipid-metabolizing enzymes, particularly lipases. The hydrolysis of the ester bonds within the TAG molecule is a fundamental chemical reaction that lipases catalyze. smolecule.com

Research on structurally similar triacylglycerols, such as 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, demonstrates their use in determining the regioselectivity and substrate specificity of various lipases. caymanchem.com By presenting enzymes with a precisely defined substrate like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, scientists can characterize how different lipases recognize and cleave specific fatty acids from the glycerol (B35011) backbone, providing insight into the enzyme's mechanism and biological function. caymanchem.com

Table of Research Findings

| Section | Key Research Finding | Significance | Reference |

|---|---|---|---|

| 5.1.1. Triacylglycerol Pools and Dynamics | Used as a high-purity reference standard for analyzing the composition of natural oils like sesame oil. | Enables accurate quantification and identification of specific TAG isomers in complex lipid mixtures. | scbt.comsmolecule.com |

| 5.1.2. Cellular Uptake and Transport | Uptake mechanisms are likely mediated by general lipid transport pathways, such as endocytosis or lipase-mediated hydrolysis, though specific data for this compound is limited. | Provides a framework for hypothesizing how this large lipid molecule enters cells for metabolism. | nih.govmdpi.com |

| 5.2.1. Signal Transduction | While not a direct signaling molecule, its metabolic byproducts (fatty acids, DAG) can modulate key signaling pathways like those involving Protein Kinase C (PKC). | Highlights the indirect but important role of TAG metabolism in cellular communication. | smolecule.comnih.govnih.gov |

| 5.2.2. Membrane Interactions | The lipid composition suggests it can alter cell membrane fluidity and influence the activity of membrane-bound proteins. | Demonstrates the structural role of TAGs in maintaining the physical properties and function of cellular membranes. | smolecule.comnih.gov |

| 5.3. Enzyme Activator and Substrate Properties | Serves as a specific substrate to determine the activity, regioselectivity, and specificity of lipase (B570770) enzymes. | Crucial for characterizing the biochemical properties of lipid-metabolizing enzymes. | caymanchem.com |

Studies on Biological Functions in Specific Non-Human Systems

Role in Postharvest Physiology of Horticultural Crops (e.g., Inhibition of Scald Development in Apples)

Superficial scald is a significant physiological disorder that affects apples during cold storage, leading to browning of the fruit skin and substantial economic losses. Research into preventative measures has explored the application of various natural compounds, including specific triacylglycerols.

Studies have demonstrated that prestorage treatments with emulsions of plant oils and their components can effectively reduce the incidence of scald in 'Delicious' apples. capes.gov.brdntb.gov.uamdpi.com Among the active components are mono-, di-, and triacylglycerols. Specifically, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol has been identified as a compound capable of mitigating scald development. caymanchem.com

In one study, a 3% (w/v) emulsion of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol applied to 'Delicious' apples immediately after harvest was shown to reduce the development of superficial scald after a six-month storage period. caymanchem.com The research by Ju, Duan, and Ju (2000) further supports the efficacy of different oil components in scald inhibition. Their work showed that while emulsions of various plant oils reduced scald, the individual lipid components, including triacylglycerols, had varying degrees of effectiveness. capes.gov.brdntb.gov.ua

The proposed mechanism behind this inhibition relates to the physical properties of the oil components on the apple's surface. These compounds may alter the cuticular environment, potentially by modifying gas exchange or by preventing the oxidation of α-farnesene, a key process implicated in the development of scald.

Table 1: Effect of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol on Apple Scald Development

| Compound | Concentration | Apple Cultivar | Storage Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 3% (w/v) | 'Delicious' | 6 months | Reduction in scald development | caymanchem.com |

| Plant Oil Components (including triacylglycerols) | Not specified | 'Delicious' | 6 months | Reduced scald to the same level as different commercial plant oils | capes.gov.brdntb.gov.ua |

In Vitro Investigations of Cellular Growth Inhibition

As of the latest available research, there are no specific studies investigating the in vitro cellular growth inhibition properties of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.

While research has been conducted on the antiproliferative and cytotoxic effects of other structurally related lipids, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) and other triacylglycerols in the context of cancer cell lines, this specific compound has not been the subject of such published investigations. nih.govnih.gov Therefore, its potential role in inhibiting cellular growth in vitro remains uncharacterized.

Polymorphism and Crystallization Behavior of Triacylglycerols

Crystallization Kinetics and Phase Transitions of Structured Triacylglycerols

The crystallization of structured triacylglycerols like OOL is a complex process involving multiple phase transitions. nih.gov The kinetics are governed by factors such as the cooling rate, the presence of nucleation sites, and the inherent molecular structure which can promote or hinder the packing into ordered crystalline lattices. sigmaaldrich.com

For 1,2-dioleoyl-3-rac-linoleoyl glycerol (B35011) (OOL), a close structural analogue to LLO, multiple polymorphic forms have been identified: α, β'2, and β'1. nih.govnih.gov The α form is the least stable and typically crystallizes first from the melt upon rapid cooling. nih.gov It is characterized by a hexagonal subcell packing. Over time or with thermal input, it transforms into the more ordered and stable β' forms, which have orthorhombic subcell packing. nih.gov These transformations can occur either in the solid state or be mediated by the melting of a less stable form followed by the recrystallization into a more stable one. nih.gov

The specific sequence and type of polymorphic transitions are highly dependent on the thermal history of the sample. For instance, in OOL, the β'1 form is more stable than the β'2 form. The transformation pathways and the dominant polymorph present at any given time are a direct consequence of the interplay between temperature and time. nih.govnih.gov The asymmetrical nature of molecules like OOL and LLO can introduce steric hindrance that complicates packing, often favoring the formation of β' crystals over the most stable β form commonly seen in symmetrical saturated TAGs. nih.govpharmaffiliates.com

Influence of Cooling and Heating Rates on Polymorphic Forms

The rates at which a triacylglycerol is cooled from its liquid state or heated from a solid state have a profound impact on the resulting polymorphic forms. nih.gov This is a critical factor in industrial applications where control over the final crystal structure is necessary to achieve desired product qualities.

Studies on the analogue compound OOL demonstrate this principle clearly. When samples are subjected to rapid cooling and heating (e.g., 15 °C·min⁻¹), the formation of less stable polymorphs is favored. nih.govnih.gov Conversely, slower cooling and heating rates allow more time for molecular rearrangement, promoting the formation of larger quantities of more stable forms, such as the β'1 polymorph in OOL. nih.gov

The table below, based on data for the analogue OOL, illustrates the effect of different cooling and heating rates on its crystallization and melting events as observed by Differential Scanning Calorimetry (DSC).

Table 1: DSC Data for Polymorphic Events of 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL) under Various Thermal Conditions nih.gov

| Cooling Rate (°C/min) | Heating Rate (°C/min) | Event Type | Onset Temperature (°C) |

| 15 | 2 | Crystallization (α) | -38.6 |

| 15 | 2 | Melting (α) | -24.4 |

| 15 | 2 | Crystallization (β'2) | -22.5 |

| 15 | 2 | Melting (β'2) | -15.8 |

| 15 | 2 | Crystallization (β'1) | -14.6 |

| 15 | 2 | Melting (β'1) | -11.6 |

| 2 | 2 | Crystallization (β'2) | -27.5 |

| 2 | 2 | Melting (β'2) | -15.8 |

| 2 | 2 | Crystallization (β'1) | -14.7 |

| 2 | 2 | Melting (β'1) | -11.9 |

| 0.5 | 2 | Crystallization (β'1) | -23.1 |

| 0.5 | 2 | Melting (β'1) | -12.6 |

This interactive table is based on data for the structurally similar compound OOL, as detailed research on LLO is not widely available. The data demonstrates how thermal rates influence which polymorphs form.

Techniques for Polymorphic Analysis (e.g., Differential Scanning Calorimetry, X-ray Diffraction, Microscopy)

A combination of analytical techniques is required to accurately identify and characterize the polymorphic forms and transitions of triacylglycerols.

Differential Scanning Calorimetry (DSC) is a primary tool used to study thermal transitions. researchgate.net It measures the heat flow into or out of a sample as a function of temperature or time. Exothermic events, such as crystallization, release heat, while endothermic events, like melting, absorb heat. researchgate.net By analyzing the temperatures and enthalpies of these peaks, researchers can identify the formation and melting of different polymorphs and monitor transitions between them. nih.govresearchgate.net

X-ray Diffraction (XRD) provides direct information about the crystal structure. medchemexpress.com Synchrotron radiation X-ray diffraction (SR-XRD) is particularly powerful for in-situ analysis of the rapid transitions that occur in TAGs. nih.govdss.go.th The technique is often divided into:

Wide-Angle X-ray Scattering (WAXS) , which gives information about the subcell packing (the cross-sectional arrangement of the acyl chains). The resulting patterns can distinguish between the hexagonal packing of the α form, the orthorhombic perpendicular packing of the β' form, and the triclinic parallel packing of the β form. mdpi.com

Small-Angle X-ray Scattering (SAXS) , which reveals the long-range order, specifically the lamellar stacking of the glycerol backbones. This allows for the determination of the chain-length structure (e.g., double-chain length, 2L, or triple-chain length, 3L). mdpi.com For example, in the study of OOL, SR-XRD was used to identify the SAXD peak for the β' form at 4.5 nm. nih.gov

Microscopy , particularly polarized light microscopy (PLM), allows for the visual observation of crystal morphology and growth. medchemexpress.com Different polymorphs often exhibit distinct crystal shapes and sizes, which can be monitored during crystallization.

Binary Mixture Studies of Related Triacylglycerols and Their Crystallization Behavior

In practical applications, fats are rarely composed of a single triacylglycerol. They are complex mixtures, and the interactions between different TAGs during crystallization are critical to the final properties of the product. The study of binary mixtures of TAGs helps to elucidate these interactions. nih.gov

The phase behavior of binary TAG mixtures can typically be categorized into three main types:

Solid Solution: The two components are fully miscible in the solid state and co-crystallize into a single homogeneous phase. This often occurs when the two TAGs have very similar molecular structures and properties.

Eutectic System: The two components are miscible in the liquid state but are immiscible in the solid state. Upon cooling, they crystallize separately, forming a mixture of two distinct crystal phases. This is common in mixtures of TAGs with different chain lengths or degrees of saturation, such as 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP) and tristearin (B179404) (SSS).

Molecular Compound Formation: Specific interactions between two different TAG molecules lead to the formation of a new, well-defined crystal structure with a specific stoichiometric ratio (often 1:1). pharmaffiliates.com This has been observed in mixtures like POP and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO).

While specific binary mixture studies involving 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are not readily found, research on mixtures like 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and trilaurin (B1682545) (LLL) shows that components can crystallize separately, forming eutectic phases of their metastable polymorphs. Such phase separation in the solid state can be a critical factor in phenomena like fat bloom in chocolate. Given the asymmetrical and unsaturated nature of LLO, its interaction in binary mixtures would likely be complex, potentially leading to eutectic behavior or limited solid-state miscibility with more saturated TAGs.

Future Directions and Emerging Research Areas

Advanced Methodologies for Comprehensive Triacylglycerol Profiling

The accurate and comprehensive analysis of TAGs from complex biological mixtures remains a significant challenge due to the vast number of structurally similar isomers. nih.gov However, the development of advanced analytical techniques is continuously enhancing the ability to separate, identify, and quantify specific TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.

Future progress in TAG profiling hinges on the continued evolution and integration of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC), is a cornerstone for separating TAG mixtures based on their partition number, which is related to the chain length and number of double bonds of the constituent fatty acids. nih.govaocs.org The advent of ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution. aocs.org For enhanced separation of complex TAGs, other methods such as argentation chromatography, which separates molecules based on the degree of unsaturation, and two-dimensional liquid chromatography (LCxLC) are being employed. nih.govnih.gov Supercritical fluid chromatography (SFC) also presents a promising alternative for lipid analysis. nih.gov

Mass spectrometry (MS) is indispensable for the identification and structural elucidation of the separated TAGs. aocs.org Soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the analysis of intact TAG molecules. aocs.orgaocs.org Tandem mass spectrometry (MS/MS) provides detailed structural information, helping to determine the specific fatty acids and their positions on the glycerol (B35011) backbone. aocs.org Shotgun lipidomics, which involves the direct infusion of a total lipid extract into a mass spectrometer, offers high-throughput analysis, though it can face challenges in distinguishing between isomers. nih.govnih.gov The combination of high-resolution mass spectrometry with advanced separation techniques (e.g., UHPLC-MS) provides a powerful platform for detailed TAG profiling. researchcommons.org

| Method | Principle of Separation/Analysis | Advantages | Limitations |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity (partition number: total carbon number minus twice the number of double bonds). aocs.org | Excellent resolution of complex TAG mixtures; widely established. nih.gov | Co-elution of critical pairs is possible; choice of mobile phase is crucial. aocs.org |

| Argentation Chromatography | Separation based on the number, position, and geometry of double bonds in the fatty acid chains. nih.gov | Complements RP-HPLC by separating TAGs with the same partition number but different degrees of unsaturation. nih.gov | Can be more technically demanding than RP-HPLC. |

| Shotgun Lipidomics (MS-based) | Direct infusion and analysis of total lipid extracts by mass spectrometry, identifying TAGs by their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov | High-throughput; requires minimal sample preparation. fao.org | Difficulty in resolving isomeric and isobaric species without prior separation. nih.gov |

| LC-MS/MS | Combines the separation power of liquid chromatography with the identification capabilities of tandem mass spectrometry. nih.govproquest.com | Provides high confidence in identification and quantification of specific TAG isomers. aocs.org | More complex data analysis; requires sophisticated instrumentation. researchcommons.org |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase for separation. nih.gov | Offers unique selectivity and is compatible with a wide range of detectors. nih.gov | Less commonly used than HPLC for lipidomics. |

Computational Modeling of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol Interactions and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, has become an essential tool for investigating the behavior of lipids at an atomic level, providing insights that are difficult to obtain through experimental means alone. nih.govresearchgate.net For a molecule like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, these simulations can predict its conformational dynamics, its interactions with other molecules in a lipid droplet or membrane, and its influence on the physical properties of these structures.

MD simulations model the movements and interactions of atoms over time by applying classical mechanics force fields. acs.org Several force fields, such as AMBER, CHARMM, GROMOS, and MARTINI, have been developed and refined for lipid simulations. acs.orgacs.org These models allow researchers to study how TAGs pack together within the core of a lipid droplet, an organelle central to energy storage. nih.govacs.org For instance, simulations of trioleoylglycerol (TOG), a TAG structurally similar to the subject compound, have been used to investigate its preferred conformations and packing arrangements within lipid bilayers and droplet-mimicking systems. nih.govbiorxiv.org

| Force Field | Type | Common Applications in Lipid Research | Key Features |

| AMBER (Assisted Model Building with Energy Refinement) | All-Atom | Simulations of lipid bilayers, lipid-protein interactions, and development of parameters for specific lipids like TAGs. acs.orgnih.gov | Modular approach allows for building complex lipids from smaller fragments; widely used for biomolecular simulations. nih.govbiorxiv.org |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | All-Atom | Studying conformational properties of lipids in bilayers, lipid-cholesterol interactions, and lipid-protein interactions. acs.orgnih.gov | Well-established with robust parameters for a wide variety of lipids and proteins. nih.gov |

| GROMOS (GROningen MOlecular Simulation) | United-Atom | Simulations of lipid membranes and their interactions with other molecules. acs.org | Groups nonpolar hydrogens with their adjacent carbons, reducing computational cost. acs.org |

| MARTINI | Coarse-Grained | Large-scale simulations of membrane dynamics, vesicle formation, and lipid droplet formation. acs.orgacs.org | Maps groups of atoms to single interaction sites, allowing for much longer and larger-scale simulations. acs.org |

Systems Biology Approaches to Lipid Metabolism and Homeostasis

Systems biology offers a holistic framework to understand the complex and interconnected nature of lipid metabolism. nih.govnih.gov Instead of studying molecules in isolation, it aims to integrate large-scale datasets from various "omics" fields—genomics, transcriptomics, proteomics, and lipidomics—to build comprehensive models of biological processes. fwlaboratory.orgoup.com The study of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol within this context involves understanding how its synthesis, storage, and breakdown are regulated and connected to the broader metabolic network.

Lipidomics, the large-scale analysis of all lipids in a biological system, is a cornerstone of this approach. fao.orgnih.govcapes.gov.br By profiling how the levels of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and other related lipids change in response to genetic modifications, nutritional shifts, or disease states, researchers can infer the function of metabolic pathways. nih.govresearchgate.net For example, studies have used lipid profiling to identify specific TAG signatures associated with insulin (B600854) resistance and the risk of developing diabetes. proquest.comjci.org

| "Omics" Discipline | Role in Lipid Systems Biology | Data Generated |

| Lipidomics | Provides a quantitative snapshot of the entire lipid profile (the "lipidome"), including specific TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. nih.govnih.gov | Identification and quantification of thousands of distinct lipid molecular species. nih.govcapes.gov.br |

| Genomics | Identifies the genetic blueprint for enzymes and regulatory proteins involved in lipid metabolism. | DNA sequence variations (e.g., SNPs) associated with altered lipid levels or metabolic diseases. |

| Transcriptomics | Measures the expression levels of all genes (the "transcriptome"), indicating which metabolic pathways are active. | mRNA abundance for genes encoding enzymes, transporters, and transcription factors in lipid metabolism. |

| Proteomics | Quantifies the abundance of proteins (the "proteome"), representing the functional machinery of the cell. fwlaboratory.org | Abundance of enzymes and structural proteins directly involved in the synthesis, transport, and catabolism of TAGs. fwlaboratory.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and purity assessment of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, reversed-phase HPLC with evaporative light scattering detection (ELSD) can resolve regioisomers based on fatty acid positioning . Quantitative analysis of oxidation products may employ gas chromatography (GC) coupled with flame ionization detection (FID).

- Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₅₇H₁₀₂O₆ |

| Molecular Weight | 883.42 g/mol |

| IUPAC Name | [3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(9Z)-octadec-9-enoyl]oxypropyl] (9Z)-octadec-9-enoate |

| Source: |

Q. How does the stereochemistry of the glycerol backbone influence lipid crystallization behavior?

- Methodological Answer : The racemic configuration of the glycerol backbone introduces variability in packing efficiency during crystallization. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to study polymorphic transitions. For instance, β-crystal formation in mixed-acid triglycerides can be delayed due to steric hindrance from unsaturated fatty acids like linoleoyl and oleoyl chains . Time-resolved synchrotron XRD is recommended for monitoring real-time phase transitions in lipid matrices.

Advanced Research Questions

Q. How can isotopic labeling strategies enhance quantification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in metabolic flux studies?

- Methodological Answer : Stable isotopes (e.g., ¹³C-labeled analogs) enable precise tracking via LC-MS or GC-MS. For example, ¹³C₃-labeled glycerol backbones allow differentiation of endogenous and exogenous lipid pools in tracer studies. Isotope dilution assays improve quantification accuracy by correcting for matrix effects during lipid extraction . A protocol might involve:

Synthesizing ¹³C-labeled standards.

Spiking samples with internal standards prior to lipid extraction.

Quantifying using multiple reaction monitoring (MRM) modes in MS.

Q. What experimental approaches are used to study stereospecific enzymatic hydrolysis of mixed-acid triglycerides?

- Methodological Answer : Lipase specificity assays with positional isomers (e.g., sn-1 vs. sn-3 hydrolysis) are critical. For example:

- Use pancreatic lipase or lipoprotein lipase in vitro.

- Analyze hydrolysis products via thin-layer chromatography (TLC) or LC-MS to determine positional preferences .

- Kinetic studies (Km/Vmax) under varied pH/temperature conditions reveal enzymatic selectivity for unsaturated vs. saturated chains.

Q. How to design lipidomic studies to track the metabolic fate of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in vivo?

- Methodological Answer :

- Animal Models : Administer the compound via oral gavage or intravenous injection in rodents. Use stable isotopes (e.g., deuterated linoleic acid) for tracing .

- Sample Preparation : Extract lipids from plasma/tissues using Folch or Bligh-Dyer methods. Fractionate via solid-phase extraction (SPE).

- Analytical Workflow :

LC-MS/MS with polarity switching (positive/negative ion modes).

Data-independent acquisition (DIA) for untargeted lipidomics.

Bioinformatics tools (e.g., LipidMatch, LIPID MAPS) for pathway mapping .

Contradictions and Validation

- Chromatographic Resolution : highlights HPLC for regioisomer separation, while emphasizes isotopic labeling for MS-based quantification. These are complementary rather than contradictory.

- Enzymatic Specificity : notes stereospecific hydrolysis, whereas suggests broader substrate flexibility for some lipases. Researchers must validate enzyme sources and conditions experimentally.

Key Omissions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.